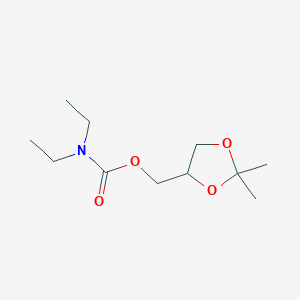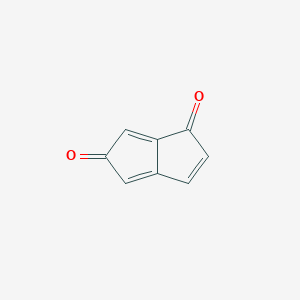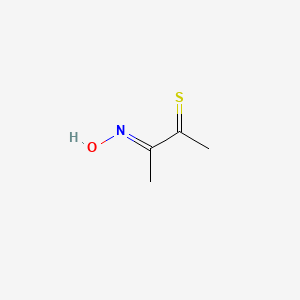
(3E)-3-hydroxyiminobutane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-hydroxyiminobutane-2-thione is an organic compound with a unique structure that includes a hydroxyimino group and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydroxyiminobutane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of butane-2-thione with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(3E)-3-hydroxyiminobutane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol derivatives.
科学的研究の応用
(3E)-3-hydroxyiminobutane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a useful probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-3-hydroxyiminobutane-2-thione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3E)-3-hydroxyiminobutane-2-one: Similar structure but with a keto group instead of a thione group.
(3E)-3-hydroxyiminobutane-2-amine: Contains an amino group instead of a thione group.
Uniqueness
(3E)-3-hydroxyiminobutane-2-thione is unique due to the presence of both hydroxyimino and thione groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C4H7NOS |
|---|---|
分子量 |
117.17 g/mol |
IUPAC名 |
(3E)-3-hydroxyiminobutane-2-thione |
InChI |
InChI=1S/C4H7NOS/c1-3(5-6)4(2)7/h6H,1-2H3/b5-3+ |
InChIキー |
CQAAEVNBUPFNAM-HWKANZROSA-N |
異性体SMILES |
C/C(=N\O)/C(=S)C |
正規SMILES |
CC(=NO)C(=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


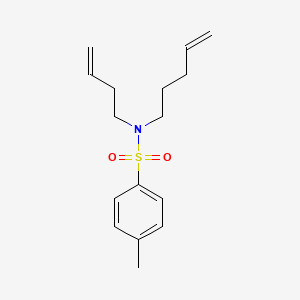
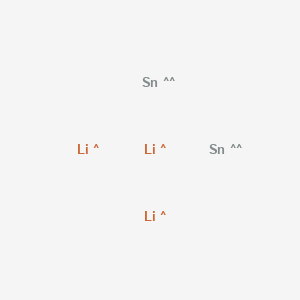
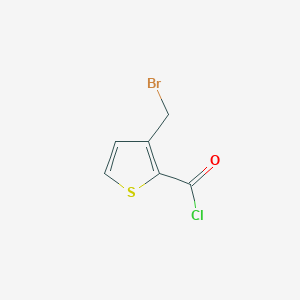
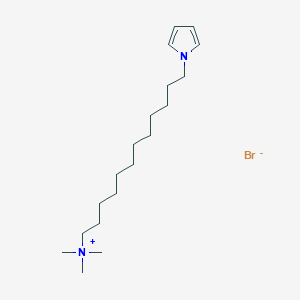
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
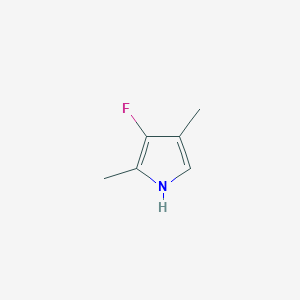
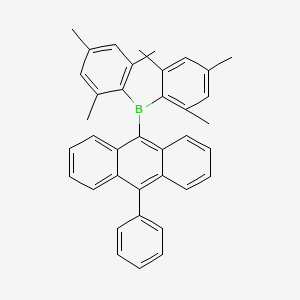

![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)

